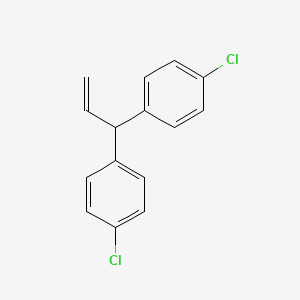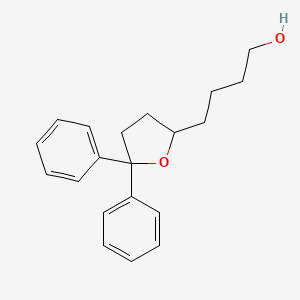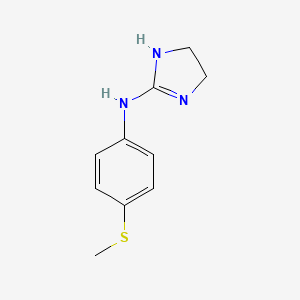
1,2-Bis((4-fluorophenyl)thio)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis((4-fluorophenyl)thio)ethane is an organic compound with the molecular formula C14H12F2S2 It is characterized by the presence of two 4-fluorophenyl groups attached to a central ethane backbone through sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis((4-fluorophenyl)thio)ethane can be synthesized through a multi-step process involving the reaction of 4-fluorothiophenol with 1,2-dibromoethane. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Fluorothiophenol+1,2-Dibromoethane→this compound+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis((4-fluorophenyl)thio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2-Bis((4-fluorophenyl)thio)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Bis((4-fluorophenyl)thio)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and sulfur groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis((4-chlorophenyl)thio)ethane
- 1,2-Bis((4-bromophenyl)thio)ethane
- 1,2-Bis((4-methylphenyl)thio)ethane
Uniqueness
1,2-Bis((4-fluorophenyl)thio)ethane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity. The fluorine atoms enhance the compound’s stability and may improve its biological activity compared to its chloro, bromo, and methyl analogs.
Propriétés
Formule moléculaire |
C14H12F2S2 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-fluoro-4-[2-(4-fluorophenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C14H12F2S2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 |
Clé InChI |
PGCLNDGNJYYXIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)SCCSC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


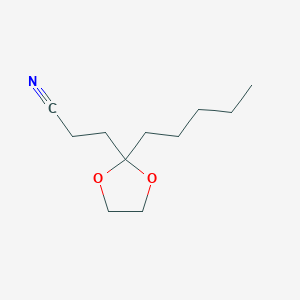
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)


![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
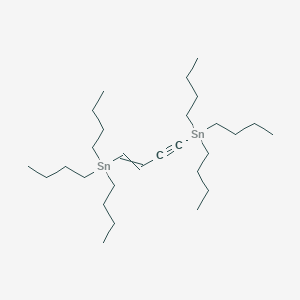
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
